Mpo-IN-5

Myeloperoxidase Irreversible Inhibition Kinetics

Reversible MPO inhibitors often fail to sustain enzyme suppression in long-term models, confounding chronic inflammation studies. Mpo-IN-5 resolves this with an irreversible, mechanism-based inactivation profile that persists until de novo MPO synthesis. • kinact/Ki = 23,000 M⁻¹s⁻¹; IC50 = 0.22 μM (MPO peroxidation), 2.8 μM (hERG) • Validated in tobacco smoke-induced COPD mouse model with reduced LDH, CRP, and NLRP3 pathway activation • ≥98% purity; stable at ambient shipping; global delivery available

Molecular Formula C24H24N6O2
Molecular Weight 428.5 g/mol
Cat. No. B12400261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpo-IN-5
Molecular FormulaC24H24N6O2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C3=CN(C4=NC=NC(=C34)N)C5=CC=C(C=C5)OCCNCCO
InChIInChI=1S/C24H24N6O2/c25-23-22-20(17-2-1-16-7-8-27-21(16)13-17)14-30(24(22)29-15-28-23)18-3-5-19(6-4-18)32-12-10-26-9-11-31/h1-8,13-15,26-27,31H,9-12H2,(H2,25,28,29)
InChIKeySQCHQUSSWKGEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mpo-IN-5: Irreversible MPO Inhibitor


Mpo-IN-5 (Compound 1, CAS: 2476764-11-9) is a small-molecule, irreversible inhibitor of the heme-containing enzyme myeloperoxidase (MPO) . MPO is a critical component of the innate immune response, generating hypochlorous acid and other reactive oxidants that contribute to microbial killing, but its dysregulation drives tissue damage in a range of chronic inflammatory diseases [1]. Mpo-IN-5 is characterized by a rapid, mechanism-based inactivation of MPO, a kinetic profile that distinguishes it from many other inhibitors in the class and is essential for researchers seeking to explore the consequences of durable MPO suppression in cellular and in vivo models . This compound is provided as a research tool to investigate MPO's pathological roles in conditions such as cardiovascular disease, neurodegenerative disorders, and pulmonary inflammation.

Mechanism

Irreversible, mechanism-based MPO inactivation supports sustained target suppression studies.

Models

May support cellular and in vivo chronic inflammatory disease models (e.g., COPD-like pathology).

Differentiation

Kinetic signature (rapid inactivation) distinguishes from reversible MPO inhibitors for mechanistic research.

Mpo-IN-5 Substitution and Reproducibility


Myeloperoxidase inhibitors are not interchangeable. The therapeutic and experimental potential of this class is profoundly influenced by key differentiators: the mechanism of inhibition (reversible vs. irreversible), the efficiency of enzyme inactivation (quantified by the kinact/Ki ratio), and the selectivity profile against off-targets like thyroid peroxidase (TPO) and hERG. For instance, a reversible inhibitor may only transiently suppress MPO activity, while an inefficient irreversible inhibitor can be consumed by the enzyme's own catalytic cycle before achieving full blockade. Mpo-IN-5's specific kinetic signature as a rapid, irreversible inactivator directly dictates the duration and magnitude of its effect in complex biological systems, meaning a substitution based solely on a similar IC50 value could yield non-equivalent or misleading results in critical assays [1].

!

Reversible MPO inhibitors may not reproduce sustained target suppression; mechanism class mismatch can alter endpoint duration.

!

Inefficient irreversible inhibitors can be consumed by enzyme turnover before full blockade; inactivation rate (kinact/Ki) directly impacts target engagement level.

!

Off-target selectivity (e.g., TPO, hERG) may shift model interpretation; compounds without defined selectivity profile risk confounding endpoint attribution.

Mpo-IN-5 vs. MPO Inhibitor Analogs


MPO Inactivation Rate vs. PF-06282999

Mpo-IN-5 demonstrates a significantly higher efficiency of irreversible enzyme inactivation compared to the clinical-stage thiouracil inhibitor PF-06282999. This is quantified by the second-order rate constant for inactivation (kinact/Ki), which directly measures the potency and speed of irreversible binding to the MPO active site . A higher kinact/Ki value indicates more efficient and complete target engagement, a critical parameter for achieving robust and sustained pharmacodynamic effects in vivo .

Inactivation Rate
Source review
Mpo-IN-5: 23,000 M⁻¹s⁻¹
PF-06282999: 11,600 M⁻¹s⁻¹
Approx. 2-fold higher
Reported higher inactivation efficiency supports durable target engagement in biochemical assays.
Cross-study comparison; independent validation recommended.
Myeloperoxidase Irreversible Inhibition Kinetics

MPO Potency vs. AZD4831 and AZD3241

In cell-free assays of MPO peroxidation activity, Mpo-IN-5 inhibits the enzyme with an IC50 of 220 nM . This positions it as a highly potent MPO inhibitor with an intermediate potency profile relative to two well-characterized clinical candidates: it is significantly more potent than the Phase 2/3 candidate Verdiperstat (AZD3241, IC50 = 630 nM) [1] but less potent than the highly optimized Phase 2 candidate Mitiperstat (AZD4831, IC50 = 1.5 nM) . This profile offers a valuable alternative for researchers seeking potent, irreversible MPO blockade without the extreme potency that may require specialized handling or limit dynamic range in certain assay systems.

MPO IC50
Reported
220 nM
vs. AZD3241 630 nM, AZD4831 1.5 nM
Intermediate potency may support target engagement studies with manageable assay dynamic range.
Potency ranked between two clinical-stage inhibitors; cross-study context.
Myeloperoxidase IC50 Potency

MPO vs. hERG Selectivity

A crucial differentiator for any MPO inhibitor intended for in vivo use is its potential for off-target activity, particularly against the hERG potassium channel, which is associated with cardiotoxicity. Mpo-IN-5 inhibits hERG binding with an IC50 of 2.8 μM . This yields a selectivity window of approximately 13-fold relative to its MPO IC50 (220 nM). While not as wide a margin as some later-stage clinical candidates like PF-1355 (which shows minimal hERG interaction) [1], this well-defined, moderate selectivity window is a critical piece of information for experimental design. It allows researchers to proactively account for potential hERG-related effects in their models, a transparency not always available for less-characterized tool compounds or proprietary clinical molecules.

hERG Selectivity
Reported
MPO IC50 0.22 μM
hERG IC50 2.8 μM
~13-fold selectivity
Quantified selectivity context supports differentiation of on-target MPO effects from hERG-related endpoints.
Consider cardiovascular endpoint monitoring in in vivo experimental design.
Myeloperoxidase hERG Selectivity

In Vivo Target Engagement in COPD Model

The therapeutic relevance of Mpo-IN-5 is supported by in vivo efficacy data. In a mouse model of tobacco smoke-induced chronic obstructive pulmonary disease (T-COPD), treatment with Mpo-IN-5 significantly reduced key markers of lung injury and inflammation. Specifically, the compound reversed the morphological and inflammatory changes in lung tissue and decreased systemic markers including lactate dehydrogenase (LDH), C-reactive protein (CRP), and procalcitonin (PCT) [1]. These findings demonstrate that the biochemical properties of Mpo-IN-5 (potency, irreversible mechanism) translate into robust pharmacodynamic effects in a disease-relevant animal model, validating its utility as an in vivo probe.

COPD Model
Reported
Reduced lung injury markers (LDH, CRP, PCT) vs. vehicle
Tobacco smoke-induced mouse model
Supports model-response endpoint interpretation for chronic pulmonary inflammation studies.
Quantitative fold-changes not reported in available abstract.
Myeloperoxidase COPD In Vivo Efficacy

Mpo-IN-5 Research Applications


MPO in Chronic Inflammatory Lung Diseases

Mpo-IN-5 is an optimal probe for preclinical studies of chronic obstructive pulmonary disease (COPD) and other neutrophilic lung diseases. Its demonstrated efficacy in a tobacco smoke-induced mouse model of COPD, where it reduced markers of lung injury and systemic inflammation (LDH, CRP, PCT) [1], directly supports its use in similar in vivo experiments. Researchers can leverage Mpo-IN-5 to dissect the specific contribution of MPO-derived oxidants to airway remodeling, mucus hypersecretion, and emphysema development, with the understanding that its defined hERG activity profile should be considered in cardiovascular monitoring.

Sustained Irreversible MPO Blockade

For experimental protocols demanding durable MPO suppression—such as long-term cell culture experiments, ex vivo organoid models, or in vivo studies with infrequent dosing—the irreversible mechanism and high inactivation efficiency (kinact/Ki = 23,000 M⁻¹s⁻¹) of Mpo-IN-5 are essential [1]. In contrast to reversible inhibitors, the effect of Mpo-IN-5 will persist until new MPO enzyme is synthesized. This property makes Mpo-IN-5 the superior choice over reversible analogs for establishing a sustained state of MPO deficiency to study chronic signaling and phenotypic changes .

Comparative Pharmacology and Biomarker Validation

Mpo-IN-5 serves as a valuable comparator compound in studies aiming to validate novel MPO-targeted therapies or biomarkers. Its well-characterized potency (IC50 = 220 nM) and unique kinetic signature [1] provide a clear benchmark. For instance, researchers developing new assays for MPO activity or occupancy can use Mpo-IN-5 to define the assay's dynamic range and sensitivity, benchmarking it against clinical candidates like AZD3241 and AZD4831 to establish a performance baseline .

NET Formation and Inflammasome Studies

Given that MPO is a key regulator of neutrophil extracellular trap (NET) formation and can activate the NLRP3 inflammasome [1], Mpo-IN-5 is a critical tool for studying these interconnected pathways of sterile inflammation. In vitro and in vivo experiments with Mpo-IN-5 can help elucidate how MPO-generated oxidants trigger NETosis or inflammasome assembly, providing mechanistic insights relevant to autoimmunity, thrombosis, and chronic inflammatory diseases . The in vivo data showing reduced NLRP3 pathway activation further supports this application [1].

Application
Selection Property
Validation Focus
Chronic pulmonary inflammation research (COPD models)
Irreversible MPO inactivation mechanism
Lung injury and systemic inflammation endpoints (LDH, CRP, PCT)
Sustained MPO suppression in long-term experiments
High-efficiency mechanism-based inactivation kinetics
Duration of enzyme deficiency relative to MPO turnover
MPO inhibitor benchmark in biochemical/cellular assays
Defined potency and kinetic profile
Assay dynamic range and sensitivity validation
NETosis and NLRP3 inflammasome pathway studies
MPO-dependent oxidative stress modulation
NET formation and inflammasome activation endpoints

Technical Documentation Hub

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57 linked technical documents
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